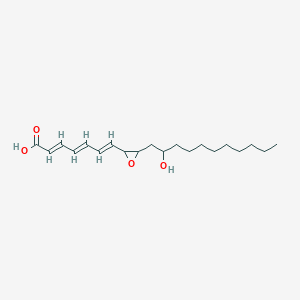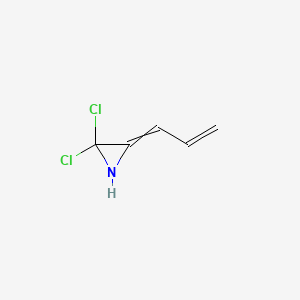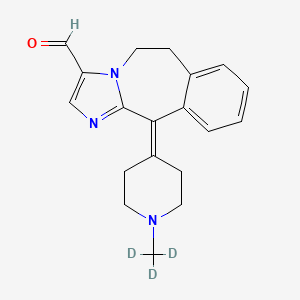
Alcaftadine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcaftadine-d3 is a deuterated form of Alcaftadine, an antihistamine used primarily in the treatment of allergic conjunctivitis. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification can enhance the pharmacokinetic properties of the compound, making it a valuable tool in scientific research and pharmaceutical applications.
Mecanismo De Acción
Target of Action
Alcaftadine-d3 primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic responses. By antagonizing this receptor, this compound can prevent the itching associated with allergic conjunctivitis .
Mode of Action
This compound acts as an antagonist of the H1 histamine receptor and an inhibitor of the release of histamine from mast cells . Additionally, this compound has been shown to decrease chemotaxis and inhibit eosinophil activation .
Biochemical Pathways
By antagonizing this receptor and inhibiting histamine release, this compound likely affects multiple downstream effects related to allergy symptoms .
Pharmacokinetics
Following topical ocular administration, this compound is minimally absorbed into the systemic circulation . The mean plasma concentration of this compound reaches its maximum (Cmax) at approximately 60 pg/mL, 15 minutes (Tmax) after dosing . Plasma concentrations of this compound drop below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of this compound is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .
Result of Action
The primary result of this compound’s action is the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor and inhibiting histamine release, this compound reduces itching and redness of the eyes . It also reduces the recruitment of eosinophils after exposure to an allergen .
Action Environment
The action of this compound is influenced by its administration route. As it is administered as an eye drop, its effects are largely localized to the eye . This localized administration limits systemic absorption and effects
Análisis Bioquímico
Biochemical Properties
Alcaftadine-d3 plays a significant role in biochemical reactions by interacting with histamine receptor 1. By binding to this receptor, this compound inhibits the action of histamine, a compound involved in allergic responses. This interaction prevents the recruitment of eosinophils, which are white blood cells that contribute to inflammation and allergic reactions . Additionally, this compound has been shown to reduce the expression of the epithelial protein E-cadherin-1, which is involved in cell adhesion and the progression of allergic conjunctivitis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking histamine receptor 1, this compound reduces the activation of signaling pathways that lead to inflammation and allergic responses. This compound also affects gene expression by decreasing the levels of E-cadherin-1, which in turn reduces cell adhesion and the severity of allergic conjunctivitis . Furthermore, this compound has minimal systemic effects due to its low absorption and localized administration in the eye .
Molecular Mechanism
The mechanism of action of this compound involves its binding to histamine receptor 1, which prevents histamine from exerting its effects. This binding interaction inhibits the recruitment of eosinophils and reduces the expression of E-cadherin-1, thereby decreasing inflammation and allergic symptoms . This compound also exhibits enzyme inhibition properties, which contribute to its overall effectiveness in treating allergic conjunctivitis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its effectiveness in reducing allergic symptoms without significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, some toxic effects such as irritation or stinging sensation at the administration site have been observed . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites . These metabolites are then excreted from the body, primarily through the kidneys . The metabolic pathways of this compound are crucial for its clearance and overall effectiveness in treating allergic conjunctivitis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the eyes . The compound’s low systemic absorption ensures that it remains localized at the site of administration, reducing the risk of systemic side effects .
Subcellular Localization
This compound is primarily localized in the ocular tissues, where it exerts its therapeutic effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cells . This localization is essential for the compound’s effectiveness in reducing allergic symptoms and preventing the progression of allergic conjunctivitis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alcaftadine-d3 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial component of the Alcaftadine structure.
Introduction of Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Formation of the Imidazobenzazepine Core: The imidazobenzazepine core is formed through a series of cyclization reactions, which are carefully controlled to ensure the correct formation of the ring structure.
Final Assembly: The final steps involve the coupling of the piperidine ring with the imidazobenzazepine core, followed by purification to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the
Propiedades
IUPAC Name |
11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTBKTRZPHJQLH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)
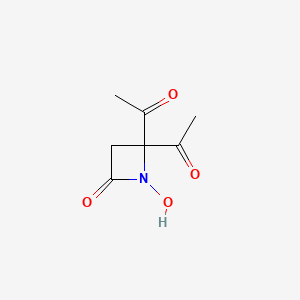


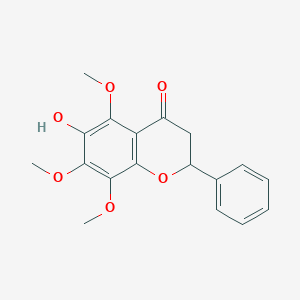
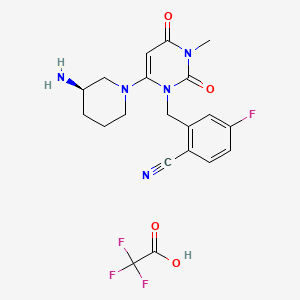
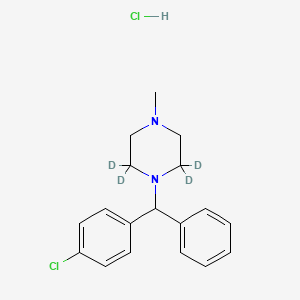

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

